molecular formula C20H22F3NO3 B14784578 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B14784578
M. Wt: 381.4 g/mol
InChI Key: FCFFJFAFQGAGGL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tetrahydroisoquinoline core The presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring adds to its unique chemical structure

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of a precursor compound under acidic conditions. For instance, the cyclization of N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamide using phosphorus oxychloride in acetonitrile as a solvent has been reported . This method results in the formation of the desired tetrahydroisoquinoline ring system. Industrial production methods may involve similar cyclization reactions, but optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The methoxy groups and the trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. For example, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects. The presence of the trifluoromethoxy group enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its potential for various scientific and industrial applications.

Properties

Molecular Formula

C20H22F3NO3

Molecular Weight

381.4 g/mol

IUPAC Name

6,7-dimethoxy-1-[2-[4-(trifluoromethoxy)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22F3NO3/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)27-20(21,22)23/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3

InChI Key

FCFFJFAFQGAGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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